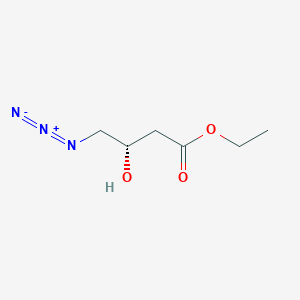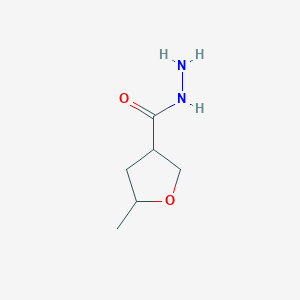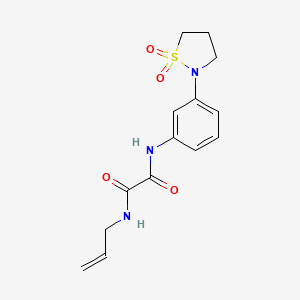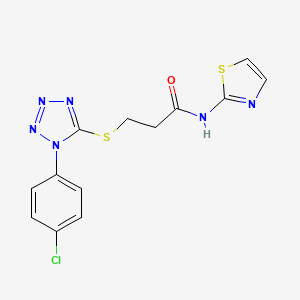
ethyl (S)-4-azido-3-hydroxybutyrate
Vue d'ensemble
Description
Ethyl (S)-4-azido-3-hydroxybutyrate is an organic compound that contains functional groups such as an ester, azide, and a hydroxyl group. The “ethyl” part refers to an ethyl group (-CH2CH3), “azido” refers to an azide group (-N3), and “hydroxybutyrate” suggests the presence of a four-carbon chain with a hydroxyl group (-OH) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry could be used to analyze its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The azide group is known for its participation in click reactions, the ester group can undergo hydrolysis, and the hydroxyl group can take part in various substitution and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on its molecular structure. For example, the presence of polar functional groups like azide and hydroxyl might increase its solubility in polar solvents .Applications De Recherche Scientifique
Stereoselective Synthesis :
- Ethyl (R)-4-chloro-3-hydroxybutyrate, a compound related to ethyl (S)-4-azido-3-hydroxybutyrate, has been used in the stereoselective synthesis of optical isomers. This process involves enzymatic reactions and asymmetric hydrogenation, highlighting the compound's role as a versatile intermediate in fine chemistry (Kluson et al., 2019).
Microbial Synthesis and Biocatalysis :
- Ethyl (S)-4-chloro-3-hydroxybutyrate has been used as an intermediate in synthesizing Atorvastatin. A strain of Rhodococcus erythropolis demonstrated the ability to convert related compounds into ethyl (S)-4-chloro-3-hydroxybutyrate, showcasing its potential in microbial biocatalysis (Park et al., 2008).
Production by Microbial Reduction :
- The production of (S)-ethyl 3-hydroxybutyrate from ethyl acetoacetate has been achieved using bakers' yeast and the fungus Geotrichum candidum, indicating the compound's relevance in microbial reduction processes (Wipf et al., 1983).
Synthesis of Chiral Compounds :
- Ethyl 4-chloro-(S)-3-hydroxybutyrate, a related compound, has been utilized in the synthesis of chiral (S)-3-hydroxytetrahydrofuran. This demonstrates the compound's utility in creating chiral structures, essential in pharmaceutical and fine chemical industries (Ding, 2008).
Enantioselective Synthesis :
- The enantiomers of ethyl 3-hydroxybutyrate, similar to ethyl (S)-4-azido-3-hydroxybutyrate, are significant in synthesizing various chiral drugs. Research has shown the potential of using esterases as biocatalysts for producing optically pure forms of these compounds (Wang et al., 2018).
Novel Microbial Dechlorination Process :
- A novel procedure for generating optically active ethyl 4-chloro-3-hydroxybutyrate using bacterial cells has been developed. This process involves kinetic dehalogenation and microbial resolution, indicating the compound's versatility in biotechnological applications (Suzuki et al., 1996).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl (3S)-4-azido-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3/c1-2-12-6(11)3-5(10)4-8-9-7/h5,10H,2-4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAYETVPZNVYFE-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (S)-4-azido-3-hydroxybutyrate | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2412370.png)







![Ethyl 2-[7-[benzyl(methyl)carbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate](/img/structure/B2412384.png)
![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride](/img/no-structure.png)
![6-chloro-2-(2-{[(4-chlorobenzoyl)oxy]imino}propyl)-5-morpholino-3(2H)-pyridazinone](/img/structure/B2412387.png)


